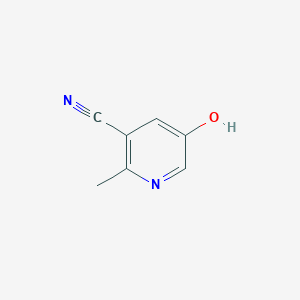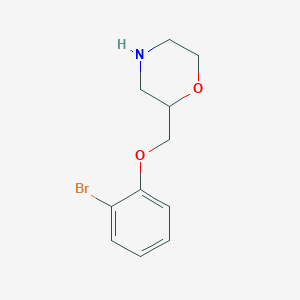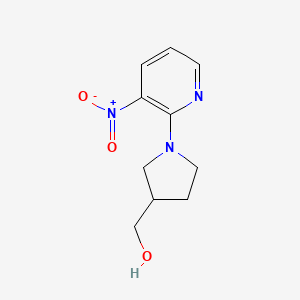
(1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . It is characterized by the presence of a nitropyridine group attached to a pyrrolidine ring, which is further connected to a methanol group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of (1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol involves several steps. One common synthetic route includes the reaction of 3-nitropyridine with pyrrolidine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
(1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
(1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural properties.
Medicine: Research involving this compound includes its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol can be compared with similar compounds such as:
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol: This compound has a bromine atom instead of a hydrogen atom at the 5-position of the pyridine ring, which can lead to different reactivity and biological activity.
(1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl)ethanol: This compound has an ethanol group instead of a methanol group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which allows for unique interactions in chemical and biological systems .
Properties
IUPAC Name |
[1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7-8-3-5-12(6-8)10-9(13(15)16)2-1-4-11-10/h1-2,4,8,14H,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLXNEAVLLPMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


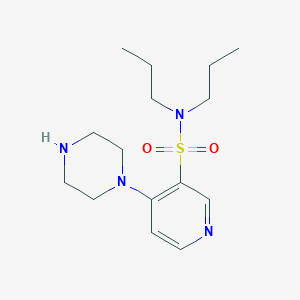
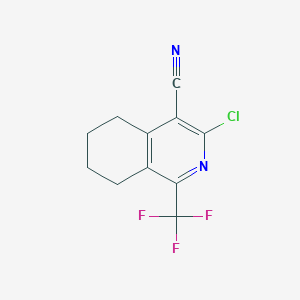
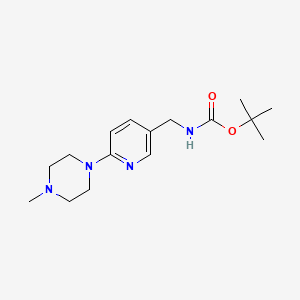
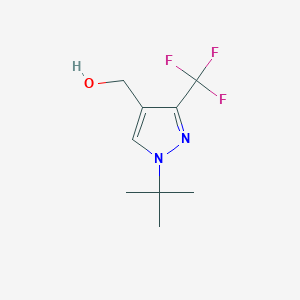
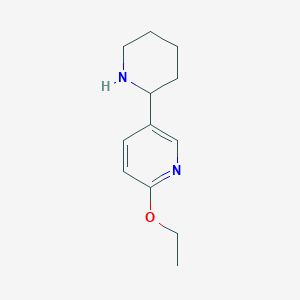


![tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
